Methyl 1H-pyrazole-4-carboxylate
Description
Methyl 1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a methyl ester group at position 4. Its molecular formula is C₆H₆N₂O₂, and it is characterized by the CAS number 85290-80-8 . The compound is synthesized via reactions involving hydrazine hydrate and appropriate precursors, as demonstrated in protocols for analogous ethyl esters (e.g., ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) . Key structural features include the planar pyrazole ring and the electron-withdrawing ester group, which influence its reactivity and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy confirms its structure, with distinct signals for the methyl ester moiety (e.g., δ ~3.8 ppm for the methyl group in similar compounds) .
Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZKSMAJVLWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51105-90-9 | |
| Record name | Methyl 1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Methyl 1H-pyrazole-4-carboxylate belongs to a broader class of pyrazole-4-carboxylates, which vary in substituents and ester groups. Key analogues include:
Key Observations :
- Ester Group : Methyl esters (e.g., target compound) exhibit higher volatility and slightly lower hydrolytic stability compared to ethyl esters .
- Substituent Position : Substitution at C3 (e.g., trifluoromethyl or hydroxy groups) enhances electronic effects, influencing dipole moments and crystal packing .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : this compound forms hydrogen-bonded dimers via N–H···O interactions, as observed in related ethyl esters . In contrast, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate adopts a layered structure stabilized by O–H···N hydrogen bonds .
- Software Tools : Programs like SHELXL and Mercury are widely used for refining and visualizing these structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
